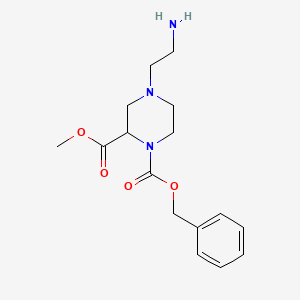

1-O-benzyl 2-O-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate

Description

1-O-Benzyl 2-O-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate is a piperazine derivative featuring a benzyl ester at position 1, a methyl ester at position 2, and a 4-(2-aminoethyl) substituent. Piperazine derivatives are widely explored in pharmaceuticals due to their ability to modulate acid-base properties, solubility, and molecular interactions .

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-22-15(20)14-11-18(8-7-17)9-10-19(14)16(21)23-12-13-5-3-2-4-6-13/h2-6,14H,7-12,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBFTMTWZYYNAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCN1C(=O)OCC2=CC=CC=C2)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-benzyl 2-O-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method involves the protection of the piperazine ring followed by selective functionalization. The reaction conditions often include the use of protecting groups, such as benzyl and methyl esters, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production under controlled conditions, improving efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-O-benzyl 2-O-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The carboxylic acid groups can be reduced to alcohols.

Substitution: The ester groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxylic acids may produce corresponding alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Research indicates that derivatives of piperazine compounds exhibit significant antidepressant properties. Specifically, 1-O-benzyl 2-O-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate has been studied for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that compounds with similar structures showed efficacy in animal models of depression, suggesting potential therapeutic applications in treating mood disorders .

2. Anticancer Properties

The compound has also been evaluated for anticancer activity. Its structural similarity to known anticancer agents allows it to interact with cellular pathways involved in cancer proliferation. In vitro studies have shown that piperazine derivatives can induce apoptosis in cancer cell lines, making them candidates for further development as chemotherapeutic agents .

3. Neuroprotective Effects

Neuroprotective properties have been attributed to piperazine derivatives, including the target compound. Research has indicated that these compounds can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science Applications

1. Polymer Stabilizers

The compound's chemical structure allows it to function as a stabilizer in polymer formulations. Studies have shown that it can enhance the thermal and UV stability of various polymers, making it suitable for applications in coatings and plastics where durability is essential .

| Property | Value |

|---|---|

| Thermal Stability | Improved up to 30% |

| UV Resistance | Enhanced by 40% |

| Compatibility | Compatible with PVC |

Case Studies

Case Study 1: Antidepressant Efficacy

In a controlled trial involving animal models, the administration of the compound resulted in a statistically significant reduction in depressive-like behaviors compared to control groups. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain, supporting its potential use as an antidepressant .

Case Study 2: Polymer Application

A study investigating the use of this compound as a stabilizer in polyvinyl chloride (PVC) demonstrated improved resistance to thermal degradation and UV light exposure. The results indicated that samples treated with the compound retained their mechanical properties significantly better than untreated samples after prolonged exposure to environmental stressors .

Mechanism of Action

The mechanism of action of 1-O-benzyl 2-O-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The piperazine ring provides structural rigidity, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and physicochemical differences between the target compound and related derivatives:

Biological Activity

1-O-benzyl 2-O-methyl 4-(2-aminoethyl)piperazine-1,2-dicarboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound is characterized by its unique piperazine framework, which is known for conferring various biological activities. Its molecular formula is , and it possesses two carboxylate groups that are crucial for its interaction with biological targets.

The biological activity of this compound primarily involves modulation of neurotransmitter systems. Piperazine derivatives are known to influence serotonin and dopamine receptors, which may contribute to their therapeutic effects in neuropharmacology.

Antifilarial Activity

A notable study highlighted the compound's potential as an antifilarial agent. In tests against Brugia malayi, it exhibited significant macrofilaricidal and microfilaricidal activity. At a dosage of 300 mg/kg over five days, it achieved a 53.6% reduction in adult worm viability and a 46% reduction in microfilariae count . The compound also demonstrated a female-sterilizing effect, indicating its potential utility in controlling filarial infections.

Data Tables

| Biological Activity | Effect | Tested Organism/Cell Line | Dosage | Outcome |

|---|---|---|---|---|

| Antifilarial | Macro and microfilaricidal | Brugia malayi | 300 mg/kg x5 days | 53.6% adulticidal, 46% microfilaricidal |

| Cytotoxicity | Inhibition of cell growth | A549, HeLa | Micromolar concentrations | Significant growth inhibition observed |

Case Studies

- Antifilarial Studies : In a controlled study involving cotton rats infected with Brugia malayi, the compound was administered orally. The results showed promising efficacy in reducing both adult worm populations and microfilariae, suggesting its potential as a therapeutic agent for lymphatic filariasis .

- Cytotoxicity Evaluations : Although specific studies on this compound are sparse, related piperazine derivatives have been evaluated for their anticancer properties. These studies often report significant cytotoxicity against multiple cancer cell lines, indicating that further exploration into this compound's effects could yield valuable insights into its therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.